3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol is a synthetic compound classified as a tetrahydroisoquinoline derivative. [] It plays a significant role in scientific research as a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, specifically those containing GluN2C and GluN2D subunits. [, , ] This selectivity makes it a valuable tool for investigating the physiological roles of these specific NMDA receptor subtypes. []
Synthesis Analysis
While the provided abstracts do not detail the synthesis of 3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol specifically, several papers describe the synthesis of related tetrahydroisoquinoline derivatives. These methods often involve multi-step reactions using commercially available starting materials. For example, one paper describes the synthesis of a related compound, (2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide, using a multi-step process. [] Another paper details the synthesis of various substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, suggesting the possibility of adapting similar synthetic strategies for the production of 3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol. [, ]
Molecular Structure Analysis
3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol belongs to the tetrahydroisoquinoline class of compounds. [] It features a 3,4-dihydroisoquinoline core with a 3-chlorophenyl substituent at position 1. Additionally, the molecule contains two methoxy groups at positions 6 and 7 of the isoquinoline ring system and a phenol group attached to the isoquinoline core via a methylene linker.
Mechanism of Action
3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol acts as a positive allosteric modulator of NMDA receptors, specifically those containing GluN2C and GluN2D subunits. [, , ] It binds to a distinct site on these receptors, separate from the glutamate and glycine binding sites, enhancing their response to agonist activation. [, , ] Research suggests that its binding site may be located within the transmembrane domain of the GluN2 subunit, particularly near the pre-M1 region, influencing channel gating. [, ]
Applications
Investigating NMDA Receptor Function: Its selectivity for GluN2C/D-containing NMDA receptors makes it a valuable tool for studying the physiological and pathological roles of these receptor subtypes. [, ]
Developing Novel Therapeutics: The compound serves as a lead structure for designing new drugs targeting NMDA receptor dysfunction, potentially beneficial for treating neurological disorders like schizophrenia and Parkinson's disease. []
Probing Subunit-Selective Modulation: Research on CIQ and its analogs helps elucidate the structural determinants of subunit selectivity in NMDA receptor modulation, informing the development of more targeted therapeutics. []
Compound Description: CIQ is a potent positive allosteric modulator (PAM) exhibiting selective activity towards NMDA receptors containing GluN2C and GluN2D subunits. It enhances the response of these receptors to agonist activation without exhibiting agonist activity itself. Research has focused on understanding CIQ's mechanism of action, structural determinants for binding, and potential therapeutic applications in neurological disorders. [, ]
Relevance: CIQ shares a core structure with 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol, consisting of a 3-chlorophenyl group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The primary structural difference lies in the substituent attached to the isoquinoline nitrogen. While CIQ bears a (4-methoxyphenoxy)methyl ketone group, the target compound features a (3-hydroxybenzyl) group. Despite this variation, both compounds fall under the tetrahydroisoquinoline class, suggesting potential similarities in their pharmacological profiles and interactions with NMDA receptors. [, ]
Compound Description: This compound exhibits non-peptide antagonistic activity against human orexin receptors. It holds potential as a therapeutic agent for managing nutritional and sleep disorders associated with orexin receptor dysfunction. []
Relevance: Both this compound and 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol belong to the 1,2,3,4-tetrahydroisoquinoline class of compounds. Despite differences in substituents, the shared core structure suggests potential overlap in their pharmacological profiles. []
Compound Description: [(18)F]1a is a fluorine-18 labeled radiopharmaceutical investigated for its potential in positron emission tomography (PET) imaging of P-glycoprotein (P-gp) at the blood-brain barrier. P-gp plays a crucial role in regulating drug transport across the BBB, and alterations in its function are implicated in various neurological diseases. While [(18)F]1a exhibited P-gp substrate properties in vitro, its in vivo performance highlighted the need for further optimization. []
Relevance: [(18)F]1a and the target compound, 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol, share the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This structural similarity suggests that both compounds might interact with similar biological targets, although their specific binding affinities and pharmacological activities may differ due to variations in the substituents. []
Relevance: Both compound 2 and 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol incorporate the 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline scaffold. This shared core structure highlights the relevance of this chemical class in medicinal chemistry and its potential for targeting proteins like P-gp. []
Compound Description: [(18)F]3 is another fluorine-18 labeled radiopharmaceutical designed and synthesized for P-gp PET imaging at the BBB. It displayed promising characteristics as a P-gp substrate in both in vitro and in vivo studies. Its relatively high brain uptake in P-gp knockout mice, coupled with its metabolic stability, makes it a promising candidate for further development as a P-gp PET imaging agent. []
Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl fragment with 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol. The presence of this shared fragment in multiple compounds designed as P-gp substrates suggests its potential importance for interaction with P-gp. []
Compound Description: [(11)C]2 is a carbon-11 labeled radiotracer developed for potential use in imaging the proliferative status of breast tumors using positron emission tomography (PET). Preclinical studies in mice bearing breast tumors showed promising results, with high tumor uptake and a favorable tumor-to-background ratio. This suggests that [(11)C]2 could be a valuable tool for visualizing and monitoring breast tumor proliferation. []
Relevance: [(11)C]2 and 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl core. This recurring structural motif implies potential commonalities in their binding affinities and interactions with specific biological targets. []
3,4-Dihydropapaveraldine
Compound Description: 3,4-Dihydropapaveraldine, also known as 1-(3,4-dimethoxybenzoyl)-3,4-dihydro-6,7-dimethoxyisoquinoline, is a chemical intermediate utilized in the synthesis of benzazepine derivatives. These derivatives are of interest for their potential biological activities, particularly in the context of alkaloid chemistry. []
Relevance: 3,4-Dihydropapaveraldine exhibits structural similarities to 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol, sharing the 6,7-dimethoxy-3,4-dihydroisoquinoline core. The shared core structure suggests potential commonalities in their chemical reactivity and potential for derivatization, highlighting the versatility of this scaffold in synthetic chemistry. []
Compound Description: β-Hydroxylaudanosine is a tetrahydroisoquinoline alkaloid that serves as a key precursor in the synthesis of benzazepine derivatives. These derivatives hold significant interest in medicinal chemistry due to their diverse biological activities. []
Relevance: β-Hydroxylaudanosine shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure with 3-{[1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol. The shared scaffold emphasizes its significance in synthetic chemistry for generating compounds with potential therapeutic value. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.